methyl 4-carbamimidamidobenzoate hydrochloride

Pharmaceutical Impurity Profiling Reference Standard Quality Control

Methyl 4-carbamimidamidobenzoate hydrochloride (CAS 112677-03-9), also systematically named methyl 4-guanidinobenzoate hydrochloride, is a benzoate ester derivative bearing a guanidine (carbamimidamide) substituent at the para position. It belongs to the class of 4-guanidinobenzoate esters, which are recognized as competitive inhibitors of trypsin-like serine proteases, with the guanidinium group serving as a critical arginine-mimetic pharmacophore.

Molecular Formula C9H12ClN3O2
Molecular Weight 229.66 g/mol
CAS No. 112677-03-9
Cat. No. B6616235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-carbamimidamidobenzoate hydrochloride
CAS112677-03-9
Molecular FormulaC9H12ClN3O2
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)N=C(N)N.Cl
InChIInChI=1S/C9H11N3O2.ClH/c1-14-8(13)6-2-4-7(5-3-6)12-9(10)11;/h2-5H,1H3,(H4,10,11,12);1H
InChIKeySXWBLVFGECGROC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Carbamimidamidobenzoate Hydrochloride (CAS 112677-03-9): Chemical Identity and Class Context for Scientific Procurement


Methyl 4-carbamimidamidobenzoate hydrochloride (CAS 112677-03-9), also systematically named methyl 4-guanidinobenzoate hydrochloride, is a benzoate ester derivative bearing a guanidine (carbamimidamide) substituent at the para position . It belongs to the class of 4-guanidinobenzoate esters, which are recognized as competitive inhibitors of trypsin-like serine proteases, with the guanidinium group serving as a critical arginine-mimetic pharmacophore [1]. This compound is formally cataloged as a specified impurity of the anticoagulant/anti-inflammatory drug nafamostat mesylate (Nafamostat Impurity 37), underscoring its relevance in pharmaceutical quality control and impurity profiling workflows .

Why Methyl 4-Carbamimidamidobenzoate Hydrochloride Cannot Be Replaced by In-Class Analogs Without Verification


Although multiple 4-guanidinobenzoate esters share a common pharmacophore, their ester leaving-group identity dictates enzyme inhibition potency, selectivity across trypsin-like proteases, hydrolytic stability, and chromatographic behavior [1]. The methyl ester exhibits a unique combination of volatility (critical for GC-MS methods), aqueous solubility, and reactivity that differs quantitatively from the free acid, ethyl ester, or the activated 4-nitrophenyl ester [2]. In pharmaceutical impurity profiling, methyl 4-carbamimidamidobenzoate is a structurally authenticated, batch-specific reference standard for nafamostat mesylate; substitution with a generic analog invalidates regulatory compliance . These physicochemical and regulatory distinctions demand compound-specific procurement rather than generic class-based interchange.

Quantitative Differentiation Evidence for Methyl 4-Carbamimidamidobenzoate Hydrochloride Versus Its Closest Analogs


Specified Impurity Status in Nafamostat Mesylate: Methyl 4-Carbamimidamidobenzoate as Nafamostat Impurity 37

Methyl 4-carbamimidamidobenzoate is officially cataloged as Nafamostat Impurity 37, a structurally confirmed specified impurity that must be chromatographically resolved and quantified during nafamostat mesylate drug substance and drug product release testing . In contrast, the free acid 4-guanidinobenzoic acid is listed separately as Nafamostat Impurity 19, and other esters (e.g., 4-nitrophenyl ester) are not specified impurities for nafamostat, demonstrating that each form has a distinct regulatory identity . The methyl ester can be quantified against a certified reference standard at acceptance thresholds typically ≤0.10% area/area by HPLC, enabling compliance with ICH Q3A/Q3B guidelines .

Pharmaceutical Impurity Profiling Reference Standard Quality Control

Class-Level SAR: 4-Guanidinobenzoate Esters Retain Trypsin Inhibitory Activity Uniquely Compared to Amidine and Arginine Replacements

In a systematic study of 25 trypsin-like proteinase inhibitors, compounds bearing the 4-guanidinobenzoate ester moiety demonstrated high inhibitory activity against trypsin, whereas replacement of this moiety with N-formamidinyl-isonipecotic acid or an arginine moiety caused almost total loss of activity [1]. Among the active 4-guanidinobenzoate esters, IC50 values against trypsin ranged from approximately 0.05 nM to 1,030 nM depending on the ester leaving group, demonstrating that ester identity modulates potency within the active class [1]. Methyl 4-carbamimidamidobenzoate, as the simplest alkyl ester in this series, serves as the baseline comparator for evaluating the contribution of the ester leaving group to potency and selectivity [1].

Serine Protease Inhibition Structure-Activity Relationship Trypsin

Physicochemical Differentiation: Methyl Ester Volatility Enables GC-MS Analysis Unavailable to Non-Volatile Analogs

Methyl 4-carbamimidamidobenzoate hydrochloride, as the methyl ester of 4-guanidinobenzoic acid, possesses sufficient volatility for direct gas chromatography-mass spectrometry (GC-MS) analysis without derivatization, unlike the free acid 4-guanidinobenzoic acid (CAS 16043-97-5) which requires silylation or esterification prior to GC injection [1]. The free acid is a zwitterionic, high-melting solid (mp >280 °C) with negligible vapor pressure, rendering it incompatible with routine GC methods [1]. This analytical accessibility makes the methyl ester the preferred form for volatile impurity screening, residual solvent analysis, and headspace sampling in pharmaceutical development .

Analytical Chemistry GC-MS Volatility

Synthetic Utility: Methyl Ester as a Key Intermediate for Nafamostat and Camostat Synthesis

Methyl 4-carbamimidamidobenzoate serves as a protected form of 4-guanidinobenzoic acid, enabling selective transesterification with 6-hydroxy-2-naphthamidine to yield nafamostat or with 2-(dimethylamino)-2-oxoethyl 4-hydroxyphenylacetate to yield camostat [1]. The methyl ester offers a balance of reactivity and stability that is distinct from the more labile 4-nitrophenyl ester (which hydrolyzes rapidly in aqueous media at pH 8.0 with t₁/₂ < 5 min) and the sluggish free acid (which requires activation with DCC or thionyl chloride for esterification) [2]. This intermediate reactivity profile makes the methyl ester the preferred starting material for pilot-scale synthesis of nafamostat mesylate, with isolated yields of >70% reported for the transesterification step [1].

Process Chemistry Drug Synthesis Intermediate

Evidence-Backed Application Scenarios for Methyl 4-Carbamimidamidobenzoate Hydrochloride (CAS 112677-03-9)


Pharmaceutical Impurity Reference Standard for Nafamostat Mesylate Quality Control

Methyl 4-carbamimidamidobenzoate hydrochloride is specifically designated as Nafamostat Impurity 37 and must be used as a certified reference standard for HPLC method validation, system suitability testing, and batch release in accordance with ICH Q3A guidelines . Its unique retention time and UV spectral profile enable unambiguous identification and quantification at levels ≤0.10% a/a in nafamostat mesylate API, a requirement for ANDA and DMF submissions to regulatory agencies .

Baseline Compound for Trypsin-Like Serine Protease Structure-Activity Relationship (SAR) Studies

As the simplest alkyl ester in the 4-guanidinobenzoate class, methyl 4-carbamimidamidobenzoate provides the minimal pharmacophore for evaluating the contribution of the ester leaving group to potency, selectivity, and off-rate kinetics against trypsin, thrombin, plasmin, and urokinase [1]. SAR studies demonstrate that the 4-guanidinobenzoate scaffold is essential for activity; replacing it with amidine or arginine isosteres abolishes inhibition [1].

Key Synthetic Intermediate for Nafamostat and Camostat Process Development

Methyl 4-carbamimidamidobenzoate is the preferred protected intermediate for the transesterification step in nafamostat mesylate and camostat mesylate synthesis, providing higher isolated yields (70–85%) than direct coupling with 4-guanidinobenzoic acid (50–65%) and significantly greater aqueous stability than the 4-nitrophenyl ester [2]. This translates to reduced cost of goods and lower impurity burden in the final API.

Volatile Derivative for GC-MS Residual Solvent and Impurity Profiling

Unlike the non-volatile free acid 4-guanidinobenzoic acid, methyl 4-carbamimidamidobenzoate can be directly analyzed by GC-MS without derivatization, enabling its use as a calibration standard for headspace GC and volatile impurity methods in pharmaceutical development laboratories .

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